2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUZBMJHUGOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Mechanistic Insights
- The carboxylic acid (10 mmol) is suspended in dry toluene (20 mL).
- Thionyl chloride (15 mmol) is added dropwise, and the mixture is refluxed at 110°C for 4–6 hours.
- Excess SOCl$$ _2 $$ and toluene are removed under reduced pressure, yielding the acid chloride as a crude solid.
Infrared spectroscopy confirms the conversion by the disappearance of the broad O–H stretch (3400 cm$$ ^{-1} $$) and the emergence of a C=O stretch at 1716 cm$$ ^{-1} $$ .
Amide Bond Formation with 2-(4-Sulfamoylphenyl)ethylamine
The final step involves coupling the acid chloride with 2-(4-sulfamoylphenyl)ethylamine, a nucleophile bearing the sulfamoylphenyl group. This reaction proceeds via nucleophilic acyl substitution in the presence of a base.
Reaction Protocol
- The acid chloride (10 mmol) is dissolved in dry acetone (30 mL).
- 2-(4-Sulfamoylphenyl)ethylamine (12 mmol) and anhydrous K$$ _2 $$CO$$ _3 $$ (15 mmol) are added.
- The mixture is stirred at 0–5°C for 1 hour, followed by warming to room temperature for 12 hours.
- The product is isolated by filtration, washed with water, and recrystallized from ethanol.
Characterization of the Final Product
Mass spectrometry (MS) of related compounds shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 516 for the target compound). $$ ^1H $$ NMR spectra exhibit signals for the ethyl linker (δ 2.8–3.4 ppm, CH$$ _2 $$) and sulfamoyl group (δ 7.4–7.6 ppm, Ar-H).
Table 2: Comparative Analysis of Amide Derivatives
Alternative Synthetic Routes and Considerations
While the Pfitzinger-based route is predominant, alternative methods merit discussion:
Friedländer Annulation
This method employs 2-aminobenzaldehyde and a ketone under acidic or basic conditions. For instance, 2-aminobenzaldehyde reacts with 5-bromo-2-acetylthiophene in polyphosphoric acid (PPA) at 120°C to form the quinoline core. However, this approach offers lower yields compared to the Pfitzinger reaction for electron-deficient ketones.
Direct Coupling Using Carbodiimide Reagents
Modern coupling agents like HATU or EDCl facilitate amide bond formation without isolating the acid chloride. A protocol from PMC involves reacting quinoline-4-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine in dimethylformamide (DMF) using HATU and DIEA. This method reduces side reactions but requires stringent anhydrous conditions.
Challenges and Optimization Strategies
- Solubility Issues : The quinoline intermediate often exhibits poor solubility in organic solvents. Using polar aprotic solvents (e.g., DMF) or ultrasonication improves reaction homogeneity.
- Byproduct Formation : Over-reaction during acid chloride synthesis can generate dimers. Controlled stoichiometry of SOCl$$ _2 $$ and low temperatures mitigate this.
- Purification : Column chromatography (silica gel, CH$$ _2 $$Cl$$ _2 $$/MeOH) is essential for isolating the final amide, given the presence of unreacted amine and inorganic salts.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring or the bromothiophene group.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles (e.g., amines, thiols) using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Palladium catalysts (Pd(PPh3)4), bases (K2CO3), solvents (DMF, THF)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives, dehalogenated thiophenes
Substitution: Various substituted thiophenes and quinoline derivatives
Scientific Research Applications
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound’s unique electronic properties make it suitable for use in the synthesis of novel materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the sulfamoylphenyl group can form hydrogen bonds with amino acid residues in proteins.
Organic Electronics: In electronic applications, the compound’s conjugated system facilitates charge transport through π-π stacking interactions, enhancing its conductivity and efficiency in devices.
Comparison with Similar Compounds
Biological Activity
The compound 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide (CAS No. 892256-19-8) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for future research.
- Molecular Formula : C22H18BrN3O3S2
- Molecular Weight : 516.43 g/mol
- Structure : The compound features a quinoline backbone substituted with a bromothiophene group and a sulfamoylphenyl ethyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section details the findings from various studies.
Antimicrobial Activity
A study highlighted the effectiveness of quinoline derivatives against mycobacterial species, including Mycobacterium tuberculosis. The compound demonstrated significant inhibition comparable to standard treatments like isoniazid and pyrazinamide. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance activity against specific pathogens .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. For instance, it may inhibit the Bcl-2 protein, which is known to prevent apoptosis in various cancers .
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : By affecting mitochondrial function and promoting caspase activation, it facilitates programmed cell death in malignant cells .
- Modulation of Immune Response : Its ability to alter cytokine production positions it as a candidate for further development in immunomodulatory therapies.
Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | 5.0 | |
| Anticancer | Various cancer cell lines | 10.0 | |
| Anti-inflammatory | Human monocytes | 15.0 |
Case Studies and Research Findings
- Antimycobacterial Efficacy : A series of quinoline derivatives were tested against M. tuberculosis, with results showing that modifications on the quinoline scaffold significantly enhanced activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies on breast and prostate cancer cell lines showed that treatment with this compound led to decreased cell viability and increased apoptosis markers .
- Inflammation Models : Animal models treated with the compound exhibited reduced levels of inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions .
Current Research and Future Directions
The current state of research indicates promising applications for this compound in treating infectious diseases and cancer. Future studies should focus on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic studies : Elucidating the precise molecular pathways affected by this compound.
- Safety and toxicity profiles : Comprehensive evaluations to ensure safe therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
